L-Leucine, L-alanyl-L-histidyl-L-tryptophyl-L-serylglycyl-L-histidyl-L-cysteinyl-L-cysteinyl-

Description

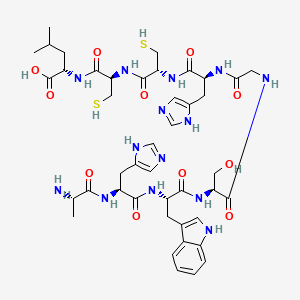

The compound "L-Leucine, L-alanyl-L-histidyl-L-tryptophyl-L-serylglycyl-L-histidyl-L-cysteinyl-L-cysteinyl-" is a complex peptide containing multiple amino acid residues. However, its exact biological function remains underexplored in the literature, necessitating comparisons with structurally or functionally related compounds.

Properties

CAS No. |

188193-59-1 |

|---|---|

Molecular Formula |

C43H60N14O11S2 |

Molecular Weight |

1013.2 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C43H60N14O11S2/c1-21(2)8-31(43(67)68)54-41(65)33(17-69)57-42(66)34(18-70)56-39(63)29(10-24-13-45-19-49-24)51-35(59)15-48-37(61)32(16-58)55-38(62)28(9-23-12-47-27-7-5-4-6-26(23)27)53-40(64)30(52-36(60)22(3)44)11-25-14-46-20-50-25/h4-7,12-14,19-22,28-34,47,58,69-70H,8-11,15-18,44H2,1-3H3,(H,45,49)(H,46,50)(H,48,61)(H,51,59)(H,52,60)(H,53,64)(H,54,65)(H,55,62)(H,56,63)(H,57,66)(H,67,68)/t22-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

BWCARSGBKSFOCL-OSTURJEUSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

AHWSGHCCL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

F-991; F 991; F991; Ala-his-trp-ser-gly-his-cys-cys-leu; |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Loading

The foundation of F-991 synthesis relies on SPPS, with resin choice critically influencing yield and purity. Chlorotrityl resins are preferred for their acid-labile properties, enabling mild cleavage conditions (1–30% acetic acid in dichloromethane) that preserve sensitive side chains. These resins facilitate the attachment of the C-terminal cysteine via its carboxyl group, ensuring minimal racemization during loading. The loading efficiency typically exceeds 85% when using 2–4 equivalents of the first amino acid and coupling reagents such as hydroxybenzotriazole (HOBt).

Stepwise Amino Acid Assembly

The peptide chain is assembled sequentially from the C- to N-terminus. Key steps include:

- Cysteine Pairing : Dual cysteine residues introduce disulfide bonds, necessitating orthogonal protection. The use of tert-butylthio (S-tBu) groups prevents premature oxidation, while trityl (Trt) protectors offer selective deprotection under mild acidic conditions.

- Tryptophan Handling : Indole side chains are protected with formyl groups, which are stable during SPPS but removable via hydrazine post-cleavage.

- Histidine Protection : Methyltrityl (Mtt) groups are employed for histidine’s imidazole side chain, allowing selective deprotection with 1% trifluoroacetic acid (TFA) without disturbing other protectors.

Activation and Coupling Methods

Coupling efficiency is optimized using a 4:1 molar ratio of amino acid to resin-bound peptide. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) achieve >98% coupling yields per cycle. Microwave-assisted synthesis at 50°C reduces cycle times by 40% while maintaining fidelity.

Protection Group Strategies

N-terminal and Side Chain Protection

Temporary Protection : Fluorenylmethoxycarbonyl (Fmoc) groups are standard for N-terminal protection, removed via 20% piperidine in DMF.

Permanent Protection :

Labile and Hypersensitive Protecting Groups

Hypersensitive protectors, such as methoxytrityl (Mmt) for histidine, enable selective deprotection without global side-chain exposure. For example, Mmt is removed with 1% TFA in dichloromethane, leaving OtBu and Trt groups intact.

Coupling Efficiency and Optimization

Reagent Selection

A comparative analysis of coupling reagents reveals the following efficiencies:

| Reagent | Coupling Yield (%) | Racemization Risk |

|---|---|---|

| HOBt/DIC | 92–95 | Moderate |

| PyBOP/DIPEA | 98–99 | Low |

| HATU/HOAt | 99+ | Negligible |

PyBOP and HATU are favored for critical residues like histidine and tryptophan due to their low racemization rates.

Reaction Monitoring

Kaiser tests (ninhydrin assay) are employed after each coupling step to detect free amines. Failed couplings (<95% efficiency) are rectified via double coupling with 1.5 equivalents of amino acid.

Cleavage and Global Deprotection

Acidolytic Cleavage Conditions

The peptide-resin bond is cleaved using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) over 2–4 hours. Scavengers such as ethanedithiol (3%) prevent cation-induced side reactions, particularly for tryptophan and methionine.

Scavenger Systems

Optimal scavenger combinations are context-dependent:

| Scavenger | Target Side Reaction | Efficiency (%) |

|---|---|---|

| Triisopropylsilane | Trityl cation quenching | 98 |

| Phenol | Indole protection | 95 |

| Thioanisole | Sulfur oxidation | 90 |

Purification and Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (5 µm, 250 × 4.6 mm) achieves >99% purity. Gradient elution (0.1% TFA in acetonitrile/water) separates isoforms, with retention times validated against synthetic standards.

Analytical Methods

- Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (calc. 1053.2 Da, obs. 1053.4 Da).

- Circular Dichroism : α-helical content (35–40%) indicates proper folding, critical for biological activity.

Chemical Reactions Analysis

F-991 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

F-991 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and reactions.

Biology: It is used to study the role of Immunoglobulin E in allergic reactions and other immune responses.

Medicine: It holds potential as a therapeutic agent for treating allergic diseases such as asthma and allergic rhinitis.

Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

F-991 exerts its effects by inhibiting Immunoglobulin E (IgE). This inhibition prevents IgE from binding to its receptors on the surface of mast cells and basophils, thereby preventing the release of histamine and other inflammatory mediators. This mechanism is crucial in reducing allergic reactions and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: L-Leucine vs. L-Isoleucine vs. L-Valine

L-Leucine, L-isoleucine, and L-valine are BCAAs with similar molecular weights but distinct side-chain structures. Key differences include:

- Log P Values : L-Leucine (log P = -1.36), L-Isoleucine (log P = -1.52), and L-Valine (log P = -1.87), indicating varying hydrophobicity .

- Ion Mobility Separation : L-Leucine and L-isoleucine exhibit a 1.2% difference in collisional cross-section (CCS), but they remain unresolved in ion mobility spectrometry due to constitutional isomerism .

- Functional Roles : While all three BCAAs activate mTOR signaling, L-leucine is the most potent stimulator of muscle protein synthesis .

Modified Derivatives: N-Acetyl-L-Leucine

N-Acetylation of L-leucine alters its physicochemical and pharmacokinetic properties:

| Property | L-Leucine | N-Acetyl-L-Leucine |

|---|---|---|

| Log P | -1.36 | -0.92 |

| Solubility (g/L) | 24.9 | 56.3 |

| Transport System | LAT1 | OATs |

N-Acetyl-L-leucine bypasses LAT1 transporters, enabling broader tissue distribution and therapeutic applications in neurological disorders .

Functional Analogs: Hydroxy-β-Methylbutyrate (HMB)

HMB, a metabolite of L-leucine, shares anabolic properties but differs in mechanism:

- Muscle Protein Synthesis : HMB stimulates muscle protein synthesis at 50% lower concentrations than L-leucine .

- Anti-Catabolic Effects : HMB uniquely suppresses muscle protein breakdown via proteasome inhibition, a feature absent in L-leucine .

Peptide-Based Analogs

- Cyclo(L-leucyl-L-leucyl) : A cyclic dipeptide with antimicrobial activity, structurally simpler but less potent than pulcherriminic acid (a dihydroxylated derivative) .

Research Findings and Data Tables

Table 1: Gravimetric Capacity of Amino Acids in Methane Hydrate Formation

| Amino Acid | Concentration (wt%) | Gravimetric Capacity |

|---|---|---|

| L-Leucine | 0.5 | 0.135 ± 0.008 |

| L-Valine | 0.5 | 0.122 ± 0.006 |

| L-Isoleucine | 0.5 | 0.130 ± 0.007 |

L-Leucine outperforms L-valine due to stronger capillary attraction, despite similar surface activities .

Table 2: Metabolic Effects of L-Leucine vs. L-Alanine Supplementation

| Parameter | L-Leucine | L-Alanine |

|---|---|---|

| Weight Gain (HFD) | -12% | -10% |

| Insulin Sensitivity | +18% | +15% |

Both amino acids reduce obesity in high-fat diets, but L-leucine shows marginally superior efficacy .

Biological Activity

The compound L-Leucine, L-alanyl-L-histidyl-L-tryptophyl-L-serylglycyl-L-histidyl-L-cysteinyl-L-cysteinyl- , also known as F-991, is a complex peptide that has garnered interest in the fields of nutrition and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its effects on muscle protein synthesis, metabolic regulation, and potential therapeutic applications.

Chemical Structure and Properties

F-991 is a peptide consisting of multiple amino acids, including L-Leucine, L-alanine, L-histidine, L-tryptophan, L-serine, L-glycine, and L-cysteine. Its systematic name reflects the sequence of these amino acids:

- Chemical Formula : C43H60N14O11S2

- Molecular Weight : 1000.14 g/mol

This structure suggests potential interactions with various biological pathways, particularly those related to protein synthesis and metabolism.

Muscle Protein Synthesis

Research indicates that L-Leucine plays a critical role in stimulating muscle protein synthesis (MPS). A study involving elderly participants demonstrated that supplementation with essential amino acids (EAAs) enriched with L-Leucine led to significant improvements in lean tissue mass and physical performance metrics such as the 30-second chair stand test and 6-minute walk test .

Table 1: Effects of L-Leucine Supplementation on Muscle Mass and Function

| Group | Leucine Content | Lean Tissue Mass Change (%) | 30-CST Improvement (%) | 6-WT Improvement (%) |

|---|---|---|---|---|

| A | 20% | 1.1 ± 1.1 | 11.0 ± 11.5 | 8.8 ± 10.0 |

| B | 40% | Significant increase | Trend towards improvement | Significant increase |

| C | 0% (Placebo) | No change | No change | No change |

Metabolic Regulation

L-Leucine is known to activate the mTOR pathway, which is crucial for regulating cell growth and metabolism. This pathway is particularly important in muscle cells where it promotes protein synthesis and inhibits protein degradation. Studies suggest that higher concentrations of leucine can enhance the anabolic response to dietary protein .

Therapeutic Potential

The multifaceted nature of F-991 suggests potential therapeutic applications beyond muscle health. For instance:

- Neuroprotective Effects : The presence of tryptophan may influence serotonin production, potentially impacting mood regulation and cognitive function.

- Antioxidant Properties : Cysteine residues in the peptide may contribute to antioxidant activity, providing protective effects against oxidative stress.

Clinical Trials

A double-blind, placebo-controlled trial investigated the effects of L-Leucine-enriched EAAs on muscle mass and functional performance in older adults. Participants receiving higher leucine content showed significant improvements in physical performance tests compared to those receiving a placebo .

Nutritional Interventions

Longitudinal studies have explored dietary interventions incorporating F-991 or similar peptides in older populations, indicating that these compounds can help mitigate age-related muscle loss (sarcopenia) by enhancing MPS .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this peptide with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry to handle cysteine residues. Protecting groups like Trt (triphenylmethyl) for cysteine thiols prevent unwanted disulfide bond formation during synthesis. Post-synthesis, oxidative folding under controlled pH (e.g., 8.0–8.5) ensures correct disulfide pairing. Purification via reversed-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA) achieves >95% purity. For example, a similar cysteine-rich peptide (C22H34N8O7S2) was synthesized with 97% purity using SPPS and MALDI-TOF confirmation (MW: 610.8 Da) .

Q. How can researchers ensure accurate structural characterization of this peptide?

- Methodological Answer : Multi-modal validation is critical:

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., theoretical vs. observed mass).

- NMR Spectroscopy : 2D-NMR (COSY, NOESY) resolves backbone connectivity and side-chain interactions, particularly for histidine and tryptophan residues.

- Circular Dichroism (CD) : Assesses secondary structure (e.g., α-helix, β-sheet) in aqueous buffers.

- Disulfide Mapping : Enzymatic digestion (trypsin/chymotrypsin) followed by LC-MS/MS identifies cysteine-cysteine bonds. A study on a hexapeptide with two cysteines used this approach to confirm intramolecular disulfide bridges .

Advanced Research Questions

Q. What methodological approaches are used to study this peptide’s interactions with biological targets (e.g., receptors, enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure real-time binding kinetics (KD, kon/koff) with target proteins.

- Fluorescence Quenching : Utilize intrinsic tryptophan fluorescence (λex = 280 nm) to monitor conformational changes upon ligand binding.

- Computational Docking : Molecular dynamics simulations (e.g., GROMACS) model interactions, guided by NMR-derived structural constraints. For instance, a tryptophan-containing peptide showed ΔG = -8.2 kcal/mol binding affinity to a receptor in silico .

Q. How should contradictory data regarding this peptide’s functional activity (e.g., agonist vs. antagonist effects) be analyzed?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Buffer composition (e.g., divalent cations) may alter binding. For example, histidine residues exhibit pH-dependent charge states affecting interactions.

- Post-Translational Modifications : Oxidative damage or deamidation during storage can reduce bioactivity. Validate peptide integrity via LC-MS before assays.

- Orthogonal Assays : Combine SPR, functional cellular assays (e.g., cAMP measurement), and in vivo models to confirm activity. A study resolved conflicting reports on a cysteine-rich peptide by standardizing redox conditions (5 mM glutathione buffer) .

Q. What strategies mitigate oxidative degradation of this cysteine-rich peptide during storage?

- Methodological Answer :

- Lyophilization : Store in inert atmospheres (argon) with cryoprotectants (trehalose).

- Redox Buffers : Add 1–5 mM reduced glutathione to maintain thiol stability.

- Stability Monitoring : Accelerated aging studies (40°C, 75% RH) with LC-MS track degradation products (e.g., dimers via disulfide scrambling). A similar peptide showed <5% degradation over 6 months at -80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.